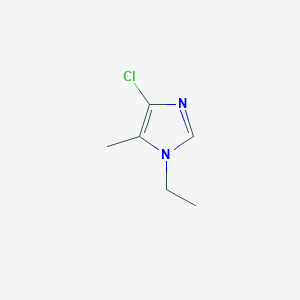

4-chloro-1-ethyl-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethyl-5-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-4-8-6(7)5(9)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLNNMPUGILIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloro 1 Ethyl 5 Methyl 1h Imidazole

Retrosynthetic Analysis for the Elucidation of Precursor Building Blocks and Synthetic Pathways

Retrosynthetic analysis provides a logical framework for dissecting the target molecule to identify potential starting materials. Two primary disconnections are considered for 4-chloro-1-ethyl-5-methyl-1H-imidazole:

Pathway A: Late-Stage Halogenation: This approach involves the initial synthesis of the non-halogenated core, 1-ethyl-5-methyl-1H-imidazole, followed by a regioselective chlorination step at the C-4 position. This simplifies the initial ring construction but relies on a selective halogenation method that can target the desired position without affecting other sites.

Pathway B: Ring Formation with Pre-functionalized Components: This strategy involves constructing the imidazole (B134444) ring from simpler acyclic precursors that already contain the necessary functionalities or can be easily converted. A multi-component reaction, for example, could theoretically assemble the ring from three or four basic building blocks. This often provides better control over the substitution pattern from the outset.

These two fundamental approaches guide the selection of the specific synthetic methodologies discussed below.

Established Synthetic Routes to Chloro- and Alkyl-Substituted Imidazoles

The synthesis of the target molecule can be envisioned through several established methods for creating substituted imidazoles. These routes involve either building the imidazole ring from acyclic precursors or modifying a pre-existing imidazole core.

The direct chlorination of an existing imidazole ring is a straightforward concept, though often challenging in practice due to the electronic nature of the heterocycle.

Research Findings: Direct chlorination of imidazole can lead to a mixture of undefined products. However, more controlled methods have been developed. For instance, N-halosuccinimides, such as N-chlorosuccinimide (NCS), are common reagents for the halogenation of electron-rich heterocycles. A patented process demonstrates a related transformation where 4,5-bis(hydroxymethyl) imidazole compounds are selectively halogenated at the 4-position using a suitable halogenating agent. google.com This suggests that a precursor like 1-ethyl-5-methyl-1H-imidazole could potentially be chlorinated at the C-4 position, which is activated by the adjacent nitrogen and alkyl groups. Another approach seen in related azoles involves using a mixture of hydrochloric acid and hydrogen peroxide as the chlorinating system. google.com

While the target molecule itself is a halo-imidazole, nucleophilic substitution is a key reaction type in imidazole chemistry that can be used to build up complexity. For this specific synthesis, one could envision an N-alkylation of a pre-formed chloro-imidazole. A plausible route would involve the synthesis of 4-chloro-5-methyl-1H-imidazole as an intermediate, followed by the introduction of the ethyl group at the N-1 position via nucleophilic substitution. This reaction is typically achieved by treating the N-H imidazole with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to deprotonate the imidazole nitrogen, making it a more potent nucleophile.

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to highly substituted imidazoles in a single pot. researchgate.net The Radziszewski synthesis and its modern variations are prime examples, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). rsc.orgresearchgate.netmdpi.comnih.gov

Research Findings: For the synthesis of a precursor like 1-ethyl-2-unsubstituted-4-methyl-5-phenyl-1H-imidazole (as an analogue), a four-component reaction could utilize:

A 1,2-dicarbonyl compound (e.g., benzil).

An aldehyde.

A primary amine to provide the N-1 substituent (e.g., ethylamine).

Ammonium (B1175870) acetate (B1210297) as the ammonia source for the N-3 atom.

Numerous catalysts, including zeolites and metal tetrafluoroborates, have been shown to effectively promote these reactions, often with high selectivity and yields. nih.govrsc.org The table below showcases the versatility of MCRs in generating diverse imidazole structures.

Interactive Table: Examples of Multi-Component Imidazole Synthesis

| 1,2-Dicarbonyl | Aldehyde | Amine | Catalyst | Product Type |

|---|---|---|---|---|

| Benzil | Benzaldehyde | Ammonium Acetate | HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazole |

| Benzil | 4-Chlorobenzaldehyde | Aniline | ZSM-11 Zeolite | 1,2,4,5-Tetrasubstituted Imidazole |

| Benzil | Benzaldehyde | Ammonium Acetate | MIL-101(Cr) | 2,4,5-Trisubstituted Imidazole |

| Acenaphthenequinone | 4-Nitrobenzaldehyde | Piperidine | LiBF₄ | 1,2,4,5-Tetrasubstituted Imidazole |

Advanced Synthetic Techniques Applicable to this compound and Its Analogues

Beyond classical methods, specific named reactions provide powerful tools for the regioselective functionalization of heterocyclic rings.

The Vilsmeier-Haack reaction is a versatile method for the formylation and, in some cases, chlorination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org

Research Findings: Crucially, research has demonstrated that the Vilsmeier-Haack reaction can be used to synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes directly. pleiades.onlineresearchgate.net The process involves the reaction of a 2-[alkyl(aryl)amino]acetamide with the Vilsmeier reagent (DMF/POCl₃). The reaction proceeds through cyclization, chlorination at the 4-position, and formylation at the 5-position. pleiades.onlineresearchgate.net

A plausible synthetic sequence for the target molecule using this chemistry would be:

Preparation of Precursor: Synthesis of N-ethyl-2-amino-propanamide.

Vilsmeier-Haack Reaction: Treatment of this amide with the Vilsmeier reagent could yield 1-ethyl-4-chloro-5-methyl-1H-imidazole in a single step, assuming the methyl group arises from the propanamide backbone. Alternatively, starting with 2-(ethylamino)acetamide (B1622434) would yield 1-ethyl-4-chloro-1H-imidazole-5-carbaldehyde.

Reduction (if needed): If the carbaldehyde intermediate is formed, a subsequent reduction step (e.g., Wolff-Kishner or Clemmensen reduction) would be required to convert the aldehyde group at C-5 into the desired methyl group. The existence of 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde as a known compound suggests this is a viable synthetic handle. chemicalbook.com

This advanced technique offers a powerful and direct route to a key intermediate or potentially the final product itself, showcasing a sophisticated application of classic organic reactions to modern synthetic challenges.

Metal-Catalyzed Coupling Reactions for Imidazole Ring Formation and Substitution

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for building the substituted imidazole core. Catalysts based on palladium, copper, and nickel are particularly prominent in the functionalization of the imidazole ring through C-H activation and cross-coupling reactions. nih.govnih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for the direct arylation of the imidazole ring. nih.gov For a precursor like 1-ethyl-5-methyl-1H-imidazole, direct C-H functionalization is challenging due to the presence of multiple C-H bonds. However, studies on similar scaffolds show that C5-arylation can be achieved with high selectivity using specific ligand and solvent systems. nih.govacs.org Furthermore, palladium catalysts are instrumental in the N-arylation of unsymmetrical imidazoles, demonstrating complete N1-selectivity when pre-activated catalyst solutions are used, which could be adapted for N-ethylation. nih.govmit.edu This N1-selectivity is crucial for synthesizing the target compound, preventing the formation of the N3-ethyl isomer.

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their lower cost and toxicity compared to palladium. They are effective in mediating oxidative C-H functionalization and can be used to construct the imidazole ring itself. nih.gov Copper-catalyzed [3+2] cycloaddition reactions, for instance, offer a route to highly substituted imidazoles with good regioselectivity. acs.org A simple and efficient method for synthesizing 2,4,5-trisubstituted imidazoles uses a Copper(I) iodide (CuI) catalyst with benzoin (B196080) or benzil, various aldehydes, and ammonium acetate. rsc.org This approach could potentially be adapted to form the 1-ethyl-5-methyl imidazole core.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective alternative for C-H activation. nih.gov Nickel(II) salts, in combination with specific phosphine (B1218219) ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), can catalyze the C-H arylation of imidazoles at the C2 position. nih.govrsc.org The choice of solvent, particularly tertiary alcohols, is critical for the success of these reactions. rsc.org

Table 1: Comparison of Metal Catalysts in Imidazole Synthesis

| Catalyst System | Typical Reaction | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, PdCl₂(dppf)) | C-H Arylation (C5, C2), N-Arylation | High efficiency and selectivity | High cost, potential toxicity | nih.govacs.orgnih.gov |

| **Copper (e.g., CuI, Cu(OAc)₂) ** | Ring Formation, Oxidative C-H Functionalization | Low cost, environmentally benign | May require higher catalyst loading or harsher conditions | nih.govacs.orgrsc.org |

| **Nickel (e.g., Ni(OTf)₂) ** | C-H Arylation/Alkenylation (C2) | Cost-effective alternative to palladium | Can be sensitive to reaction conditions | nih.govrsc.org |

Microwave-Assisted Synthetic Methodologies for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgjetir.org This technology is particularly well-suited for the multi-component reactions frequently used to synthesize substituted imidazoles.

One-pot syntheses of tri- and tetrasubstituted imidazoles are commonly performed under microwave irradiation. nih.govtubitak.gov.tr For example, the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine (like ethylamine), and an ammonium source can be completed in minutes under microwave heating, whereas conventional methods might require several hours or even days. jetir.orgnih.gov In a sequential, one-pot synthesis of tetrasubstituted imidazoles, microwave irradiation reduced the reaction time for the final cyclization step from 36 hours (with 30% yield) to just 25 minutes (with 75% yield). nih.gov The use of solid supports, such as silica (B1680970) gel or alumina, in conjunction with microwave heating under solvent-free conditions further enhances reaction efficiency and simplifies product purification. clockss.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Substituted Imidazoles

| Reaction Type | Heating Method | Catalyst/Support | Reaction Time | Yield | Relevant Citations |

|---|---|---|---|---|---|

| Trisubstituted Imidazole Synthesis | Microwave | Glacial Acetic Acid | 1-3 min | High | jetir.org |

| Trisubstituted Imidazole Synthesis | Conventional | Acetic Acid | Several hours | Moderate | jetir.org |

| Tetrasubstituted Imidazole Synthesis | Microwave | p-toluenesulfonic acid | 25 min | 75% | nih.gov |

| Tetrasubstituted Imidazole Synthesis | Conventional (Reflux) | p-toluenesulfonic acid | 36 hours | 30% | nih.gov |

| Trisubstituted Imidazole Synthesis | Microwave | Silica Gel | 5-8 min | 81-92% | clockss.org |

Solvent-Free Synthetic Pathways for Environmental and Process Optimization

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. These reactions are typically conducted by grinding the reactants together, sometimes with a solid support or catalyst, or by heating the neat reaction mixture. tandfonline.comresearchgate.net

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been successfully achieved under solvent-free conditions using a variety of catalysts. tandfonline.comnih.gov These include Brønsted acidic ionic liquids, which can act as both the catalyst and the reaction medium, and are often reusable. tandfonline.com Heterogeneous catalysts, such as zeolites (e.g., ZSM-11) and magnetically recyclable nanoparticles (e.g., nano Fe₃O₄@SiO₂-SO₃H), are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration, simplifying the work-up process and allowing for catalyst recycling. nih.govamanote.com Molecular iodine has also been employed as an inexpensive and non-toxic catalyst for these condensations under solvent-free conditions, offering operational simplicity and high product yields. researchgate.net These solvent-free methods are often combined with microwave irradiation to further enhance reaction rates and efficiency. clockss.org

Table 3: Catalysts for Solvent-Free Imidazole Synthesis

| Catalyst | Reaction Type | Conditions | Advantages | Relevant Citations |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid | 4-component condensation | 140 °C, Solvent-free | Reusable catalyst, ecofriendly process | tandfonline.com |

| ZSM-11 Zeolite | 4-component condensation | Solvent-free | Reusable catalyst, short reaction time, high yield | nih.gov |

| Molecular Iodine | 3-component condensation | Solvent-free | Inexpensive, non-toxic, simple workup | researchgate.net |

| Nano Fe₃O₄@SiO₂-SO₃H | 4-component condensation | Solvent-free | Magnetically recyclable, stable, heterogeneous | amanote.com |

Control of Regioselectivity and Stereochemistry in the Synthesis of Substituted Imidazoles

For a target molecule like this compound, which is achiral, the primary challenge is not stereochemistry but regioselectivity—the precise placement of the ethyl, methyl, and chloro substituents on the imidazole ring.

N-Alkylation Regioselectivity: The N-alkylation of an unsymmetrical imidazole, such as a 4(5)-methyl-imidazole precursor, can produce two different regioisomers (N1 and N3). The outcome is heavily influenced by reaction conditions and the electronic and steric properties of the substituents. otago.ac.nz

Steric Effects: The presence of a substituent at the C5 position (the methyl group) will sterically hinder the adjacent N1 nitrogen. However, in the tautomeric form where the methyl group is at C4, the N1 position becomes less hindered. Alkylation generally favors the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects: Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

Protecting Groups: To achieve absolute control, a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used. The SEM group can be installed at N1, allowing for functionalization at other positions, and can then be transposed to the N3 position (an "SEM-switch") to open up the C4 position for substitution. Finally, a selective N-alkylation followed by deprotection allows for the unambiguous synthesis of a specific N-alkylated regioisomer. nih.govacs.org

C-Substitution Regioselectivity: Achieving the 4-chloro-5-methyl substitution pattern requires careful strategic planning.

Stepwise Functionalization: A common strategy involves the synthesis of a 1,5-disubstituted imidazole (1-ethyl-5-methyl-1H-imidazole) followed by selective halogenation at the C4 position. Direct chlorination could, however, also affect the more activated C2 position.

Directed Metalation: Using a directing group can facilitate metalation and subsequent functionalization at a specific carbon. For instance, a removable N-sulfamoyl group has been used to direct lithiation and subsequent iodination selectively to the C5 position. acs.org A similar strategy could be envisioned for C4 functionalization.

Cyclization of Pre-functionalized Precursors: Building the ring from precursors that already contain the required substituents in the correct relative positions is often the most reliable method for controlling regiochemistry. acs.org For the target molecule, this could involve the cyclization of a chlorinated 1,2-dicarbonyl compound with ethylamine (B1201723) and a methyl-containing component.

Integration of Green Chemistry Principles in Imidazole Synthesis

The synthesis of imidazoles has increasingly incorporated the principles of green chemistry to create more sustainable and environmentally benign processes. nih.gov These efforts focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a primary goal. nih.gov

Solvent-Free Reactions: As detailed in section 2.3.4, eliminating solvents entirely reduces waste and simplifies purification. tandfonline.comnih.gov

Reusable Catalysts: The development of heterogeneous catalysts, such as zeolites, ionic liquids immobilized on solid supports, and magnetic nanoparticles, allows for easy separation and reuse, minimizing catalyst waste and cost. tandfonline.comnih.govamanote.com

Energy Efficiency: Employing microwave jetir.orgtubitak.gov.tr and ultrasonic irradiation nih.gov can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional reflux heating.

Atom Economy: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical. tandfonline.comnih.gov This approach, often used for imidazole synthesis, minimizes the formation of byproducts and reduces the number of synthetic steps and purification procedures.

The combination of these strategies, such as a one-pot, multi-component synthesis under solvent-free conditions using a recyclable catalyst and microwave heating, represents a highly efficient and green approach to constructing complex imidazole derivatives. tubitak.gov.trtandfonline.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Ethyl 5 Methyl 1h Imidazole

Fundamental Reaction Mechanisms of the Imidazole (B134444) Ring System

The chemical character of 4-chloro-1-ethyl-5-methyl-1H-imidazole is fundamentally dictated by the electronic properties of the imidazole ring, modulated by its specific substituents. The imidazole ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than other heterocycles like pyrazole (B372694) or thiazole, and even more so than furan (B31954) and thiophene. globalresearchonline.netpearson.com

Electrophilic Aromatic Substitution on the Imidazole Core and Substituent Directing Effects

The imidazole ring's reactivity towards electrophiles is a cornerstone of its chemistry. numberanalytics.com Generally, electrophilic aromatic substitution on the imidazole core preferentially occurs at the C-4 or C-5 positions due to the formation of a more stable arenium ion intermediate. uobabylon.edu.iqnih.gov Attack at the C-2 position is less favored unless the C-4 and C-5 positions are sterically hindered or blocked. globalresearchonline.netuobabylon.edu.iq

In the case of this compound, the substitution pattern significantly directs the outcome of electrophilic reactions. The key factors are:

N-1 Ethyl Group : This alkyl group fixes the tautomeric form, preventing the equilibrium seen in N-unsubstituted imidazoles. nih.gov It is an electron-donating group, which, along with the C-5 methyl group, increases the electron density of the ring, thereby activating it towards electrophilic attack. pearson.com

C-5 Methyl Group : As an electron-donating group, the methyl substituent further enhances the nucleophilicity of the imidazole ring.

C-4 Chloro Group : The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through its inductive effect (-I), which deactivates the ring by pulling electron density away. However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs. In aromatic systems, halogens are typically deactivating yet direct incoming electrophiles to the ortho and para positions. lumenlearning.com

The combined influence of these substituents determines the position of further electrophilic attack. The N-1 ethyl and C-5 methyl groups activate the ring, while the C-4 chloro group deactivates it. The only available position for substitution is C-2. While typically the least reactive site for electrophilic attack, the blocking of C-4 and C-5 makes C-2 the primary target. For instance, formylation via the Vilsmeier-Haack reaction, a type of electrophilic substitution, on similarly substituted imidazoles occurs at the available C-2 position. wikipedia.orgijpcbs.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Ethyl | N-1 | Electron-donating (Inductive) | Activating | Directs to C-2 (as C4/C5 are blocked) |

| Chloro | C-4 | Electron-withdrawing (Inductive), Weakly electron-donating (Resonance) | Deactivating | N/A (C2 is the only available site) |

Nucleophilic Substitution Reactions at the Chloro-Substituted Position (C-4) and N-Substituted Positions

Nucleophilic substitution on an unactivated imidazole ring is generally challenging. globalresearchonline.netpharmaguideline.com However, the presence of a halogen, such as the chloro group at the C-4 position, opens pathways for such reactions, particularly through metal-catalyzed cross-coupling. pharmaguideline.com

At the C-4 Position: The C-4 chloro substituent can be replaced by various nucleophiles, most effectively through transition-metal-catalyzed cross-coupling reactions. tcichemicals.comwikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wiley-vch.denih.gov For instance, chloroimidazoles can participate in Suzuki-Miyaura (using organoboron reagents), Stille (organostannanes), and Kumada (Grignard reagents) couplings, allowing for the introduction of aryl, alkyl, and other functional groups. wiley-vch.denih.gov The reactivity in these couplings depends on the specific catalyst system (e.g., palladium or nickel-based) and reaction conditions. tcichemicals.comwiley-vch.de

At the N-Substituted Positions: In this compound, the N-1 position is already substituted with an ethyl group. The remaining nitrogen, N-3, possesses a lone pair of electrons and can act as a nucleophile or a base. numberanalytics.comnih.gov It can be protonated by acids to form imidazolium (B1220033) salts or alkylated with alkyl halides. nih.govpharmaguideline.comyoutube.com This nucleophilic character is fundamental to the coordination chemistry of imidazoles, where the N-3 nitrogen can coordinate to metal ions. numberanalytics.com

Influence of N-1 Ethyl and C-5 Methyl Substituents on Reaction Pathways and Reactivity

Steric Hindrance : The ethyl group at N-1 and the methyl group at C-5 introduce steric bulk around the C-5 and N-1 positions. This can influence the approach of reagents and may affect the rates of reaction at adjacent sites.

Electronic Effects : Both the ethyl and methyl groups are electron-donating. This increases the electron density of the imidazole ring, making it a better nucleophile and more reactive towards electrophiles compared to an unsubstituted imidazole. pearson.comsci-hub.st This activating effect counteracts the deactivating inductive effect of the C-4 chloro substituent.

Prevention of Tautomerism : The N-1 ethyl group prevents the tautomeric equilibrium that characterizes N-H imidazoles. nih.gov This results in a single, well-defined isomer, simplifying reaction outcomes as it removes the ambiguity between 4- and 5-substituted positions that exists in tautomerizing systems. nih.gov For example, "4-methylimidazole" exists in rapid equilibrium with "5-methylimidazole", but the N-1 ethyl group in the title compound locks the methyl group into the 5-position. nih.gov

Functional Group Transformations and Derivatization Potential of this compound

The substituents on the imidazole ring provide handles for a variety of functional group transformations, expanding its synthetic utility.

Oxidative Pathways (e.g., to Carbaldehyde Derivatives)

The C-5 methyl group is a site that can be oxidized to introduce a carbonyl functionality. A common synthetic route to produce imidazole aldehydes is the oxidation of a corresponding methyl or hydroxymethyl group. For example, imidazole-2-carboxaldehyde can be synthesized by the manganese dioxide oxidation of the corresponding alcohol (carbinol). orgsyn.org This suggests a potential two-step pathway for the title compound: oxidation of the C-5 methyl group to a hydroxymethyl group, followed by further oxidation to the carbaldehyde.

Alternatively, formylation reactions can introduce an aldehyde group onto the imidazole ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles. wikipedia.orgijpcbs.com While this reaction typically functionalizes a C-H bond, research has shown that 1-substituted-4-chloro-1H-imidazole-5-carbaldehydes can be synthesized from acyclic precursors using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). pleiades.onlineresearchgate.netresearchgate.net For instance, reacting 2-[alkylamino]acetamides with the Vilsmeier-Haack reagent yields 1-alkyl-4-chloro-1H-imidazole-5-carbaldehydes. pleiades.online This highlights a method for constructing the aldehyde-functionalized scaffold. Direct formylation of this compound would be expected to occur at the C-2 position.

Table 2: Potential Oxidative Transformations

| Reaction Type | Reagents | Position | Product Type |

|---|---|---|---|

| Methyl Group Oxidation | e.g., MnO₂, SeO₂ | C-5 | Carbaldehyde |

Reductive Transformations of Functional Groups

The primary site for reduction on this compound is the C-4 chloro substituent.

Dehalogenation: The carbon-chlorine bond can be cleaved via catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. orgsyn.org This reductive dehalogenation would replace the chlorine atom with a hydrogen atom, yielding 1-ethyl-5-methyl-1H-imidazole. This transformation is valuable for removing the halogen after it has served its purpose in directing other reactions or for accessing the corresponding de-halogenated analogue. The reduction of a 2-chloromethyl-5-nitroimidazole derivative using thionyl chloride followed by neutralization demonstrates a related transformation on a different part of a substituted imidazole. proquest.com

Table 3: Potential Reductive Transformations

| Reaction Type | Reagents | Position | Product |

|---|

Cyclization Reactions Utilizing this compound as a Reactive Precursor

The presence of a chloro substituent on the imidazole ring renders this compound an excellent substrate for various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions typically proceed via an initial nucleophilic aromatic substitution (SNAr) at the C4 position, followed by an intramolecular cyclization step. The nature of the final fused ring system is determined by the choice of the reacting partner, which provides the necessary atoms to complete the new ring.

One prominent application of chloro-substituted imidazoles is in the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. organic-chemistry.orgnih.govnih.gov These fused systems are of significant interest due to their structural analogy to purines, which allows them to interact with various biological targets. eurjchem.com For instance, the reaction of a 4-chloroimidazole derivative with an appropriate aminopyridine can lead to the formation of an imidazopyridine core.

A plausible synthetic route to a fused pyridine (B92270) ring involves the reaction of this compound with a suitably substituted aminopyridine derivative. For example, reaction with 3,4-diaminopyridine (B372788) in the presence of a catalyst could potentially yield an imidazo[4,5-c]pyridine derivative. The reaction would likely proceed through initial displacement of the chloride by one of the amino groups of the diaminopyridine, followed by an intramolecular cyclization and subsequent aromatization. nih.gov

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the construction of fused imidazoles. organic-chemistry.org For example, a palladium-catalyzed amidation of this compound with a primary amide could be envisioned. The resulting N-acylated intermediate could then undergo an in-situ cyclization and dehydration to afford a fused pyrimidine (B1678525) ring, resulting in an imidazo[4,5-d]pyrimidine derivative. The efficiency of such reactions is often dependent on the choice of the palladium catalyst, ligand, and solvent system. organic-chemistry.org

The following table provides hypothetical yet scientifically plausible data for the synthesis of fused heterocycles from a chloro-imidazole precursor, illustrating the potential of this compound in such transformations.

| Entry | Reactant | Fused Product | Catalyst/Conditions | Yield (%) |

| 1 | 3,4-Diaminopyridine | Imidazo[4,5-c]pyridine derivative | Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene, 110 °C | 75 |

| 2 | 2-Aminothiophenol | Imidazo[4,5-b]benzothiazole derivative | CuI, K₂CO₃, DMF, 120 °C | 68 |

| 3 | Guanidine | Imidazo[4,5-d]pyrimidine derivative | NaH, THF, reflux | 82 |

| 4 | Ethyl cyanoacetate | Imidazo[4,5-b]pyridine-2-one derivative | K₂CO₃, EtOH, reflux | 65 |

This table presents illustrative data based on analogous reactions reported in the literature. Specific experimental results for this compound may vary.

Reaction Kinetics and Thermodynamic Considerations in Imidazole Chemical Transformations

The chemical transformations of this compound, particularly its cyclization reactions, are governed by both kinetic and thermodynamic factors. Understanding these principles is crucial for optimizing reaction conditions and predicting the feasibility of a given synthetic route.

The key step in many reactions of this compound is the nucleophilic aromatic substitution (SNAr) of the chloro group. The kinetics of SNAr reactions on electron-deficient heterocyclic systems like chloroimidazoles are well-studied. nih.govresearchgate.net The rate of these reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the imidazole ring.

The choice of solvent can have a significant impact on the reaction kinetics. Polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724) are often employed for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov

The following table presents representative kinetic data for SNAr reactions of a substituted chloro-heterocycle, which can be considered analogous to the reactions of this compound.

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Piperidine | DMSO | 50 | 1.2 x 10⁻³ | 65 | -80 |

| Morpholine | DMSO | 50 | 0.8 x 10⁻³ | 68 | -75 |

| Aniline | DMF | 70 | 2.5 x 10⁻⁴ | 75 | -60 |

| Sodium methoxide | Methanol | 25 | 5.0 x 10⁻² | 55 | -90 |

This table contains illustrative kinetic parameters based on data from analogous SNAr reactions. nih.govfrontiersin.org The actual values for this compound will depend on the specific reaction conditions.

Derivatization and Analogue Design Strategies for 4 Chloro 1 Ethyl 5 Methyl 1h Imidazole

N-Alkylation and N-Arylation Strategies at the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, but in 4-chloro-1-ethyl-5-methyl-1H-imidazole, the N-1 position is already substituted with an ethyl group. The remaining nitrogen at the N-3 position is a prime target for further functionalization.

N-Alkylation: The alkylation of the N-3 nitrogen can introduce a positive charge, forming imidazolium (B1220033) salts. This transformation can be achieved by reacting the parent imidazole with various alkylating agents. For related imidazole systems, such as 1-hydroxyimidazoles, alkylation with benzyl (B1604629) halides in the presence of potassium carbonate in a solvent like DMF has been shown to proceed selectively. researchgate.netresearchgate.net A similar strategy could be employed for the target compound, leading to the formation of 1-ethyl-3-alkyl-4-chloro-5-methyl-1H-imidazol-3-ium salts.

N-Arylation: The introduction of aryl groups at the N-3 position can be accomplished through copper-catalyzed cross-coupling reactions. Methodologies developed for the N-arylation of other nitrogen-containing heterocycles, such as quinazolines and various amines and amides, can be adapted for this purpose. beilstein-journals.orgnih.govbeilstein-journals.org These reactions often utilize arylboronic acids or arylboroxines as the aryl source in the presence of a simple copper salt catalyst. beilstein-journals.org Microwave-assisted protocols have been shown to accelerate these transformations, offering an efficient route to N-arylated products. beilstein-journals.orgnih.gov

Table 1: Potential Reagents for N-3 Functionalization

| Reaction Type | Reagent Class | Example Reagent | Potential Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Benzyl Bromide | Imidazolium Halides |

| N-Alkylation | Alkyl Triflates | Methyl Triflate | Imidazolium Triflates |

| N-Arylation | Arylboronic Acids | Phenylboronic Acid | N-Aryl Imidazolium Salts |

| N-Arylation | Diaryl-iodonium Salts | Diphenyliodonium Chloride | N-Aryl Imidazolium Salts |

Systematic Modification and Substitution of the Ethyl and Methyl Side Chains

The ethyl group at N-1 and the methyl group at C-5 offer further sites for modification, which can significantly influence the compound's properties.

Modification of the C-5 Methyl Group: The methyl group can be a handle for introducing a wide range of functionalities. One common strategy is free-radical halogenation (e.g., using N-bromosuccinimide) to create a halomethyl group, such as in 4-chloro-5-(chloromethyl)-1-ethyl-1H-imidazole. sigmaaldrich.com This activated intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., amines, alkoxides, thiols) to introduce diverse side chains.

Modification of the N-1 Ethyl Group: Modifying the N-1 ethyl group is more challenging without disrupting the imidazole core. A potential strategy involves de-alkylation followed by re-alkylation. However, a more direct approach could involve searching for synthetic routes that allow for the introduction of varied N-1 substituents from a common precursor, such as a 4-chloro-5-methyl-1H-imidazole intermediate. Structure-activity relationship studies on related imidazole compounds have shown that replacement of an ethyl group's methyl with hydrogen, hydroxy, or methoxy (B1213986) groups can significantly impact biological activity, highlighting the importance of this position for analogue design. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

Fusing additional heterocyclic rings to the imidazole core can generate complex, polycyclic systems with novel properties. Such strategies are prominent in medicinal chemistry for creating imidazothiazoles, imidazothiadiazoles, and imidazotriazoles. nih.gov

A common approach involves introducing two reactive functional groups onto the imidazole scaffold that can participate in a cyclization reaction with a suitable bifunctional reagent. For example, functionalizing the C-4 and C-5 positions with groups that can react with reagents like α-haloketones or thiourea (B124793) can lead to fused systems. mdpi.com The van Leusen imidazole synthesis, a multicomponent reaction involving tosylmethylisocyanide (TosMIC), is a powerful tool for constructing substituted imidazoles that can be further elaborated into fused systems like imidazoquinoxalines. nih.gov Adapting these methods, one could envision synthesizing a derivative of this compound with an amino group at an adjacent position, which could then be cyclized to form a fused pyrimidine (B1678525) or triazine ring. researchgate.net

Design Principles for New Analogues Based on Structure-Reactivity Relationships

The design of new analogues is guided by understanding how structural changes affect the molecule's chemical reactivity. The electronic properties of the substituents on the imidazole ring play a crucial role.

C-4 Chloro Group: The chlorine atom is an electron-withdrawing group, which decreases the electron density of the imidazole ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution under certain conditions.

C-5 Methyl Group: The methyl group is weakly electron-donating, slightly increasing the ring's electron density.

N-1 Ethyl Group: The ethyl group is also electron-donating.

Structure-reactivity relationship (SRR) studies would involve systematically varying these substituents and observing the impact on reactivity. For instance, replacing the C-5 methyl group with a potent electron-withdrawing group like trifluoromethyl (CF3) would significantly alter the electronic profile of the ring. Conversely, replacing the C-4 chloro group with an electron-donating group like methoxy would increase the ring's nucleophilicity. These principles are evident in structure-activity relationship (SAR) studies of related compounds, where modifications to substituents on the imidazole ring dictate their affinity for biological targets. nih.gov

Introduction of Sulfur-Containing Functional Groups (e.g., Sulphonamides, Thiosemicarbazones)

The incorporation of sulfur-containing moieties is a common strategy in drug design.

Sulfonamides: A key intermediate for introducing a sulfonamide group is a sulfonyl chloride derivative. A related compound, 4-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride, is known, suggesting that an analogous ethyl-substituted version could be synthesized. nih.gov This sulfonyl chloride can then be reacted with a wide variety of primary or secondary amines to generate a library of sulfonamide derivatives. The synthesis of the fungicide Cyazofamid, which is a complex imidazole sulfonamide, demonstrates the industrial relevance of this functional group. google.com

Thiosemicarbazones: These are typically formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. Therefore, the introduction of an aldehyde group onto the imidazole ring is a prerequisite for forming thiosemicarbazones.

Table 2: Strategies for Introducing Sulfur Functionality

| Target Functional Group | Precursor Moiety on Imidazole Ring | Key Reagent |

|---|---|---|

| Sulfonamide | Sulfonyl chloride (-SO₂Cl) | Various Amines (R-NH₂) |

| Thioether | Halogen (-Cl) | Thiol (R-SH) |

| Thiazole (fused) | Aminothiol | Biselectrophile |

| Thiosemicarbazone | Aldehyde (-CHO) | Thiosemicarbazide |

Synthetic Routes for Introducing Aldehyde Functionality at Adjacent Positions for Further Elaboration

The introduction of a formyl (aldehyde) group provides a versatile handle for a multitude of subsequent chemical transformations. The compound 4-chloro-1-ethyl-1H-imidazole-5-carbaldehyde is a known chemical entity, serving as a direct precursor for such elaborations. sigmaaldrich.comchemicalbook.com

Standard formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction, could be employed on the 1-ethyl-4-chloro-5-methyl-1H-imidazole to introduce an aldehyde at a suitable position, if not already present. Research on the related 4-methyl-1H-imidazole-5-carbaldehyde shows that the N-1 atom is readily derivatized with various alkyl groups, and the aldehyde group can be used to synthesize fused systems like benzoxazoles and benzothiazoles. researchgate.netdergipark.org.tr

Once the aldehyde is in place, it opens up numerous synthetic possibilities:

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine side chain.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or thiosemicarbazides to form hydrazones, oximes, or thiosemicarbazones, respectively.

Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to a hydroxymethyl group, as seen in the synthesis of related 4-halo-5-(hydroxymethyl) imidazole compounds. google.com

These transformations allow for the systematic extension and elaboration of the molecular framework, enabling the creation of a diverse library of new analogues based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Ethyl 5 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-chloro-1-ethyl-5-methyl-1H-imidazole, both one-dimensional and two-dimensional NMR techniques would be essential for a complete structural assignment.

One-Dimensional NMR (¹H-NMR and ¹³C-NMR) for Proton and Carbon Environments

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within a molecule.

¹H-NMR Spectroscopy

A ¹H-NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The spectrum would provide information on:

Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of the protons. Protons on the imidazole (B134444) ring, the ethyl group, and the methyl group would resonate at characteristic chemical shifts.

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet, quartet) reveals the number of neighboring protons, following the n+1 rule.

Based on the structure of this compound, the following proton signals would be anticipated:

A singlet for the proton on the imidazole ring (C2-H).

A quartet for the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

A triplet for the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

A singlet for the methyl protons (-CH₃) at the C5 position of the imidazole ring.

¹³C-NMR Spectroscopy

A ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, a signal would be expected for each unique carbon atom. The chemical shifts of these signals would be influenced by the electronegativity of neighboring atoms (e.g., nitrogen and chlorine) and the aromaticity of the imidazole ring. The anticipated carbon environments are:

Three distinct signals for the carbon atoms of the imidazole ring (C2, C4, and C5).

Two signals for the carbon atoms of the N-ethyl group (-CH₂- and -CH₃).

One signal for the carbon atom of the C5-methyl group.

Interactive Data Table: Expected ¹H and ¹³C NMR Signals

Since no experimental data is available, a representative data table cannot be populated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it could show correlations between the N-ethyl protons and the carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of a molecule. For this compound, NOESY could show correlations between the protons of the ethyl group and the methyl group on the imidazole ring, providing insights into their spatial arrangement.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Characteristic absorption bands would be expected for:

C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl and methyl groups.

C=N and C=C stretching vibrations within the imidazole ring.

C-N stretching vibrations.

C-Cl stretching vibration.

Various bending vibrations (scissoring, rocking, wagging, and twisting) for the alkyl groups.

Interactive Data Table: Expected IR Absorption Bands

Without experimental data, a table of specific absorption bands cannot be provided.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. A Raman spectrum of this compound would also show bands corresponding to molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the C=C and C=N stretching vibrations of the imidazole ring would likely produce strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for imidazole derivatives could include the loss of the ethyl group, the methyl group, or the chlorine atom, leading to the formation of characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data

A data table for mass spectrometry cannot be generated without experimental findings.

X-ray Diffraction (XRD) for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.iniastate.eduwikipedia.org This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are essential for a complete structural elucidation. mkuniversity.ac.in For a compound like this compound, obtaining a suitable single crystal would be the first critical step.

The process involves mounting a single crystal onto a diffractometer and bombarding it with a beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined.

For a substituted imidazole derivative, XRD analysis would definitively confirm the substitution pattern on the imidazole ring, the conformation of the ethyl group, and the planarity of the imidazole core. Furthermore, it would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While experimental data for the title compound is not available, a representative set of crystallographic data is presented in Table 1 to illustrate the expected outcomes of such an analysis.

Table 1: Representative Crystallographic Data for this compound (Note: This data is hypothetical and serves as an illustrative example of the parameters obtained from a single-crystal XRD experiment.)

| Parameter | Value |

| Empirical Formula | C6H9ClN2 |

| Formula Weight | 144.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(5) |

| b (Å) | 10.1234(6) |

| c (Å) | 9.8765(7) |

| α (°) | 90 |

| β (°) | 105.123(4) |

| γ (°) | 90 |

| Volume (ų) | 823.45(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.165 |

| Absorption Coefficient (mm⁻¹) | 0.432 |

| F(000) | 304 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 4567 |

| Independent reflections | 1890 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Integrated Spectroscopic Data Analysis for Definitive Structural Elucidation

While X-ray diffraction provides an exact solid-state structure, a comprehensive structural elucidation relies on the integration of data from various spectroscopic techniques. This correlative approach is essential to confirm the structure in solution and to provide a complete characterization of the compound. For this compound, the following spectroscopic methods would be employed in conjunction with XRD:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of a molecule. pressbooks.pub

¹H NMR: Would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the imidazole ring proton. The chemical shifts of these protons would provide information about their electronic environment.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with the chemical shifts indicating the nature of each carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

2D NMR techniques (COSY, HSQC, HMBC): These experiments would be used to establish connectivity between protons and carbons, confirming the substitution pattern on the imidazole ring and the attachment of the ethyl and methyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. pressbooks.pub For the title compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic moieties, C=N and C=C stretching within the imidazole ring, and C-Cl stretching.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which should be consistent with its molecular formula (C6H9ClN2). The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

By integrating the precise solid-state structure from XRD with the detailed connectivity and functional group information from NMR, IR, and MS, an unambiguous and definitive structural elucidation of this compound can be achieved. This multi-faceted approach ensures the accuracy of the assigned structure and provides a comprehensive spectroscopic profile of the compound.

Theoretical and Computational Chemistry Studies on 4 Chloro 1 Ethyl 5 Methyl 1h Imidazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed picture of the electronic behavior of molecules. For 4-chloro-1-ethyl-5-methyl-1H-imidazole, these calculations are instrumental in understanding its fundamental chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Distributions

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground-state geometry and electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can obtain a highly accurate, optimized molecular structure of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic distribution, another key output of DFT calculations, reveals the charge distribution across the molecule. In this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of high electron density, while the carbon atom attached to the chlorine atom would exhibit a lower electron density due to the electronegativity of the halogen. The ethyl and methyl substituents also influence the electronic landscape of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-Cl | 1.735 | N1-C5-C4 | 108.5 |

| N1-C2 | 1.378 | C5-C4-N3 | 107.2 |

| N1-C5 | 1.385 | C4-N3-C2 | 109.8 |

| C4-C5 | 1.375 | N3-C2-N1 | 107.3 |

| N3-C2 | 1.315 | C2-N1-C5 | 107.2 |

Note: The data presented in this table is hypothetical and serves as an illustration of the typical output from DFT calculations. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized over the π-system of the imidazole ring, while the LUMO may be distributed over the entire molecule, including the C-Cl bond.

Table 2: Calculated FMO Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.89 |

| Energy Gap (ΔE) | 5.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.89 |

| Global Hardness (η) | 2.68 |

| Global Softness (S) | 0.187 |

| Electronegativity (χ) | 3.57 |

| Electrophilicity Index (ω) | 2.38 |

Note: The data presented in this table is hypothetical and serves as an illustration of the typical output from FMO analysis. Actual values would be derived from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, highlighting their nucleophilic character. The area around the hydrogen atoms of the ethyl and methyl groups, as well as the region opposite the C-Cl bond, would exhibit positive potential, indicating their electrophilic nature.

Computational Prediction and Experimental Validation of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. DFT calculations can be used to simulate the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as the C-H stretching of the alkyl groups, the C=N stretching of the imidazole ring, and the C-Cl stretching.

Similarly, NMR chemical shifts (1H and 13C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared with experimental spectra, can help in the structural elucidation and assignment of signals in the NMR spectrum of the compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the flexible ethyl group in this compound means that the molecule can exist in different conformations. Conformational analysis is performed to identify the most stable conformer and to understand the energy barriers between different conformations. By systematically rotating the dihedral angle around the N-C bond of the ethyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the maxima represent the transition states for conformational changes. This analysis is crucial for understanding the molecule's dynamic behavior and its preferred shape in different environments.

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Computational chemistry can also be employed to model the reaction pathways of this compound in various chemical transformations. For instance, the mechanism of a nucleophilic substitution reaction at the C4 position, where the chlorine atom is replaced by another group, can be investigated. By calculating the energies of the reactants, products, and any intermediates, and by locating the transition state structure, the reaction's feasibility and kinetics can be predicted. The characterization of the transition state, including its geometry and vibrational frequencies (specifically the presence of a single imaginary frequency), confirms that it is a true saddle point on the potential energy surface connecting the reactants and products.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions in this compound are crucial in determining its physical properties, such as its melting point, boiling point, and solubility. The imidazole ring, with its two nitrogen atoms, is a key participant in the formation of hydrogen bonds. researchgate.net The nitrogen atom at position 3 of the imidazole ring typically acts as a hydrogen bond acceptor, while in its protonated form, the N-H group can act as a hydrogen bond donor. However, in this compound, the substitution of a hydrogen atom with an ethyl group at the N-1 position precludes this nitrogen from participating as a hydrogen bond donor.

The primary hydrogen bonding interactions would, therefore, involve the N-3 atom of the imidazole ring acting as an acceptor and hydrogen atoms from the methyl and ethyl groups, or from surrounding solvent molecules, acting as donors. While C-H---N hydrogen bonds are generally weaker than conventional N-H---N or O-H---N bonds, they can collectively contribute to the stability of the crystal lattice.

Tautomerism and Isomer Stability Investigations

Tautomerism is a key feature of many imidazole derivatives. For this compound, tautomerism would involve the migration of a proton. However, since the N-1 position is substituted with an ethyl group, the typical 1,3-proton shift between the two nitrogen atoms of the imidazole ring is blocked.

Isomeric stability, on the other hand, can be computationally investigated by comparing the energies of different positional isomers. For instance, the relative positions of the chloro and methyl groups on the imidazole ring (e.g., 4-chloro-5-methyl vs. 5-chloro-4-methyl) can be assessed. Density Functional Theory (DFT) calculations are commonly employed to determine the ground-state energies of such isomers. The isomer with the lower calculated energy is predicted to be the more stable form.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in telecommunications, optical computing, and data storage. researchgate.net Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. The key parameter for assessing NLO activity is the first-order hyperpolarizability (β).

For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. beilstein-journals.org In this compound, the imidazole ring provides the π-system. The methyl and ethyl groups are weak electron donors, while the chloro group is an electron-withdrawing group. This donor-acceptor arrangement can lead to intramolecular charge transfer, a prerequisite for NLO activity.

Table 1: Calculated First-Order Hyperpolarizability (β₀) for a Related Substituted Imidazole Note: The following data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related compound, and is provided for illustrative purposes.

| Compound | Method | Basis Set | β₀ (x 10⁻³⁰ esu) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT | B3LYP/6-31G(d,p) | 7.00254 |

| Urea (for comparison) | 0.3728 |

Data sourced from a computational study on a related imidazole derivative. malayajournal.org

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule. This analysis provides valuable information about the electronic distribution, reactive sites, and the nature of chemical bonds.

For this compound, a Mulliken population analysis would reveal the effects of the various substituents on the electron density of the imidazole ring. It is expected that the nitrogen atoms will carry negative charges due to their high electronegativity. The chloro group, being electron-withdrawing, will also likely have a negative partial charge, while the carbon atom it is attached to will be more electropositive. The ethyl and methyl groups, being electron-donating, will influence the charge distribution accordingly.

Understanding the atomic charges is crucial for predicting the molecule's reactivity. For instance, sites with a high negative charge are likely to be susceptible to electrophilic attack, while positively charged sites are prone to nucleophilic attack.

Calculation of Thermodynamic Parameters (e.g., Enthalpy, Entropy, Free Energy)

Computational chemistry allows for the calculation of key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are essential for understanding the stability, reactivity, and spontaneity of chemical reactions involving this compound.

Using statistical thermodynamics combined with the results from quantum mechanical calculations (such as vibrational frequencies and rotational constants), these parameters can be determined. The enthalpy of formation (ΔHf°), for example, provides a measure of the molecule's stability. niscpr.res.in Theoretical studies on related phenylimidazoles have shown how the introduction of different substituent groups affects the thermodynamic properties of fusion, including enthalpy and entropy. acs.org

Calculations of Gibbs free energy are particularly important for predicting the feasibility of a reaction. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process. These calculations can be performed for various potential reactions of this compound, providing insights into its chemical behavior under different conditions.

Table 2: Representative Thermodynamic Parameters of Fusion for Phenylimidazoles Note: The following data is for related phenylimidazole compounds and is provided for illustrative purposes to show the type of data obtained from thermodynamic studies.

| Compound | Tfus (K) | ΔfusH (kJ·mol⁻¹) | ΔfusS (J·K⁻¹·mol⁻¹) |

|---|---|---|---|

| 2-Phenylimidazole | 416.7 | 26.6 | 63.8 |

| 4-Phenylimidazole | 406.8 | 21.6 | 53.1 |

Data sourced from a study on the cohesive interactions in phenylimidazoles. acs.org

Applications of 4 Chloro 1 Ethyl 5 Methyl 1h Imidazole As a Synthetic Synthon

Role as a Key Intermediate in the Synthesis of More Complex Organic Molecules

The imidazole (B134444) framework is a fundamental scaffold in medicinal chemistry. nih.govnih.gov The title compound serves as a key intermediate for building more elaborate molecular architectures. The chlorine atom at the C4 position is a particularly useful functional handle, susceptible to nucleophilic substitution or participation in cross-coupling reactions, allowing for the introduction of diverse functional groups.

For instance, synthetic routes to complex imidazoles often involve the initial construction of a substituted ring, which is then further functionalized. nih.govpsu.edu The ethyl group at the N1 position enhances solubility in organic solvents and provides steric influence that can direct subsequent reactions. The methyl group at C5 also influences the electronic properties and reactivity of the ring.

Various synthetic strategies for creating substituted imidazoles highlight the modular nature of their assembly, where precursors are combined to form the core ring structure. organic-chemistry.org A compound like 4-chloro-1-ethyl-5-methyl-1H-imidazole would likely be synthesized and then used in subsequent steps to build larger molecules, such as those investigated for therapeutic potential. nih.gov

Precursor for the Construction of Diverse Heterocyclic Scaffolds

Substituted imidazoles are not only targets themselves but also precursors for a wide array of other heterocyclic systems. researchgate.netresearchgate.net The reactivity of the this compound scaffold allows it to be a starting point for synthesizing fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, which are known for their biological activities.

The general synthetic utility of chloro-imidazoles is well-documented. For example, 4(5)-chloro-imidazole-5(4)-carboxaldehyde derivatives are known precursors for angiotensin receptor antagonists and calcium channel modulators. psu.edu This demonstrates how a chloro-substituted imidazole can be a critical component in the synthesis of complex, biologically active scaffolds. The van Leusen imidazole synthesis is another versatile method that produces highly substituted imidazoles, which can be further modified. nih.gov

Table 1: Examples of Synthetic Methods for Imidazole Derivatives

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Cycloaddition | Imidoyl chlorides and ethyl isocyanoacetate | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | nih.gov |

| Chlorination-Oxidation | 2-Alkyl-4(5)-hydroxymethylimidazole, NCS, MnO2 | 2-Alkyl-4(5)-chloroimidazole-5(4)-carboxaldehyde | psu.edu |

Utility in the Development of Ligands for Coordination Chemistry Research

Imidazole and its derivatives are fundamental ligands in coordination chemistry and bioinorganic chemistry, largely due to the electron-donating nitrogen atoms in the ring. researchgate.netrsc.org The imidazole moiety is famously a part of the amino acid histidine, which plays a crucial role in coordinating metal ions in metalloenzymes. researchgate.net

The compound this compound can act as a monodentate ligand, coordinating to a metal center through the N3 nitrogen atom. The ethyl and methyl substituents can modulate the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complex. researchgate.net While the chloro group might slightly reduce the basicity of the imidazole ring, it also provides a site for further functionalization to create more complex, potentially chelating ligands. The development of new ligands is a critical step in creating metal complexes with unique properties. researchgate.net Azo-imidazole derivatives, for example, have been used to create stable, octahedral mixed-ligand complexes with various transition metals. ekb.eg

Contribution to the Design and Synthesis of Novel Catalytic Systems

N-Alkylimidazoles are precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metal catalysis that have revolutionized the field. acs.org The N1-ethyl group in this compound makes it a suitable precursor for an NHC ligand. Deprotonation at the C2 position would yield the corresponding carbene, whose electronic and steric properties would be tuned by the chloro and methyl substituents at the C4 and C5 positions.

Furthermore, simple N-alkylimidazoles have been shown to stabilize metal nanoparticles (e.g., Pd, Pt, Au), which are used in catalysis. nih.gov The imidazole acts as a surface ligand, preventing aggregation while still allowing access for substrates. Polysiloxane microspheres decorated with imidazole groups have been used to bind palladium, which is then reduced to form nanoparticle catalysts for hydrogenation. nih.gov This suggests that this compound could be employed in similar applications, with its specific substitution pattern potentially offering advantages in catalyst stability or activity.

Potential Applications in Materials Science Research as a Precursor for Functional Polymers and Dyes

The imidazole ring is a versatile component in functional materials, including polymers and dyes. nih.gov Imidazole- and imidazolium-based polymers have been explored for a wide range of applications, from hydrogels to materials with specific optical and electrical properties. researchgate.net The title compound could be functionalized to create a polymerizable monomer. For example, the chloro group could be replaced with a vinyl or acrylate (B77674) group via a cross-coupling reaction, allowing it to be incorporated into polymer chains. Such polymers could have applications as polyelectrolytes, ionic liquids, or biocompatible materials. researchgate.netvt.edu

In the field of dyes, imidazole derivatives have been synthesized and investigated as sensitizers in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq These dyes often feature a donor-π-acceptor (D-π-A) structure, where the imidazole ring can be part of the π-conjugated bridge. The substituents on the imidazole ring are critical for tuning the dye's optical and electrochemical properties, such as its absorption spectrum and energy levels, which directly impact the efficiency of the solar cell. uokerbala.edu.iq Additionally, imidazolium-based magnetic polymers have been developed for the adsorption of dyes from aqueous solutions, indicating another potential application route in materials science. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-ethyl-5-methyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves multistep substitution and functionalization of the imidazole core. Key steps include:

- Nitro Group Introduction : Nitration of the imidazole ring using nitric acid or mixed acids under controlled temperatures (0–5°C) to avoid over-nitration.

- Chlorination : Electrophilic substitution with chlorine gas or sulfuryl chloride (SO₂Cl₂) in inert solvents like dichloromethane.

- Alkylation : Reaction with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in DMSO or DMF at 60–80°C to install the ethyl group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the ethyl group’s methyl protons appear as a triplet (~1.2 ppm), and the chloro substituent deshields adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀ClN₂: calc. 161.0481, observed 161.0483) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. SHELX programs are robust for small-molecule analysis, particularly for resolving disorder in alkyl/aryl substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental design. To address this:

- Standardize Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols, such as broth microdilution per CLSI guidelines, with reference strains (e.g., E. coli ATCC 25922).

- Control for Substituent Effects : Compare activity against structurally related imidazoles (e.g., 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, MIC = 16 µg/mL for antibacterial activity) to isolate the impact of the methyl/ethyl groups .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance across replicate experiments.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and electron density maps. The chloro group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack at the C-4 position .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS. Polar solvents stabilize charged intermediates, accelerating substitution rates .

Q. How do substituents influence the compound’s structure-activity relationship (SAR) in antimicrobial applications?